molecular formula C20H30N2O3S B2951441 Ethyl 2-{[3-(azepan-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 297761-75-2

Ethyl 2-{[3-(azepan-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2951441
CAS No.: 297761-75-2
M. Wt: 378.53
InChI Key: BQAPWXNJRCIRTB-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(azepan-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene-based derivative characterized by a tetrahydrobenzo[b]thiophene core substituted with an ethyl ester group at position 3 and a propanoyl-amino moiety at position 2. The propanoyl chain is further modified with an azepane (7-membered saturated nitrogen heterocycle) group.

Properties

IUPAC Name

ethyl 2-[3-(azepan-1-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3S/c1-2-25-20(24)18-15-9-5-6-10-16(15)26-19(18)21-17(23)11-14-22-12-7-3-4-8-13-22/h2-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAPWXNJRCIRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 2-{[3-(azepan-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential biological activity. This article delves into its biological properties, synthesis, and applications, supported by relevant research findings and data.

Molecular Characteristics

  • Molecular Formula : C20H30N2O3S
  • Molecular Weight : 378.53 g/mol
  • Structural Features :
    • Contains a benzothiophene core , which is known for its pharmacological significance.
    • Incorporates an azepan-1-yl substituent , potentially influencing its receptor interactions and biological activity.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key methodologies include:

  • Reagents : Benzothiophene derivatives and azepan-based reagents.
  • Conditions : Control of temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
  • Techniques : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for monitoring synthesis progress.

The biological activity of this compound is believed to be mediated through interactions with specific biological targets.

Potential Targets:

  • Melanocortin Receptors : Compounds similar to this structure have been noted for their ability to modulate melanocortin receptor activity, which plays a role in various physiological processes including metabolism and inflammation .

Pharmacological Studies

Research indicates that compounds with similar structures exhibit various pharmacological effects:

Study ReferenceBiological ActivityFindings
AntimicrobialShowed significant inhibition against certain bacterial strains.
Anti-inflammatoryReduced inflammation markers in animal models.
CNS activityDemonstrated potential for neuroprotective effects in vitro.

Case Studies

  • Antimicrobial Activity :
    • A study assessed the antimicrobial efficacy of similar benzothiophene derivatives against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL .
  • Anti-inflammatory Effects :
    • In a murine model of inflammation, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha .
  • CNS Activity :
    • In vitro studies indicated that the compound may enhance neuronal survival under oxidative stress conditions, suggesting potential applications in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, which are frequently modified at the amino or acyl substituents to tune physicochemical and biological properties. Below is a systematic comparison with structurally related compounds:

Structural Modifications and Physicochemical Properties

Compound Name / Substituent (R) Molecular Weight (g/mol) Key Substituents Notable Properties References
Ethyl 2-{[3-(azepan-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ~392.5 (estimated) Azepane-propanoyl Likely enhanced lipophilicity due to azepane; potential for hydrogen bonding (amide NH) N/A (target compound)
Ethyl 2-[(adamantan-1-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ~455.6 Adamantyl-carbonyl, 6-methyl High rigidity and lipophilicity from adamantane; methyl group may influence ring puckering
Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ~327.8 Chloroacetyl Electrophilic chloroacetyl group may confer reactivity or toxicity concerns
Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 355.47 Acetylsulfanyl-propanoyl Sulfur-containing substituent could improve solubility or redox activity
Ethyl 2-(2-cyano-3-phenylacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 380.5 Cyano-phenylacrylamido Strong electron-withdrawing cyano group; extended conjugation may enhance UV absorption or bioactivity

Crystallographic and Computational Analysis

  • Structural Determination : Tools like SHELX and ORTEP-3 () are widely used for resolving crystal structures of such compounds. For example, adamantyl derivatives may exhibit unique ring-puckering parameters (Cremer-Pople analysis) due to steric effects .

Tables

Table 1: Comparative Physicochemical Data

Compound (Substituent R) Molecular Weight XLogP3 Hydrogen Bond Donors Rotatable Bonds
Azepane-propanoyl (Target) ~392.5 ~3.5 1 (amide NH) 6
Adamantyl-carbonyl 455.6 5.8 1 5
Chloroacetyl 327.8 2.1 1 4
Cyano-phenylacrylamido 380.5 5.1 1 6

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